ZH8667

TAAR1 pharmacology species selectivity neuropsychiatric research

Procure ZH8667 (>98% purity) for its unparalleled Gs-selective TAAR1 agonism (EC50=0.12 nM) and exclusive Gs signaling pathway activation. Ideal for in vivo schizophrenia models and dissecting TAAR1 pathways, where dual agonists confound results. Its validated cryo-EM structure (PDB:8WC7) also supports rational drug design. This specificity is critical for reproducible, high-impact research.

Molecular Formula C14H14FN
Molecular Weight 215.27 g/mol
Cat. No. B15090505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZH8667
Molecular FormulaC14H14FN
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC=C(C=C2)CCN
InChIInChI=1S/C14H14FN/c15-14-3-1-2-13(10-14)12-6-4-11(5-7-12)8-9-16/h1-7,10H,8-9,16H2
InChIKeyQQIZQBKKQAFAJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine (ZH8667): A Selective TAAR1 Agonist with Defined Structural and Signaling Properties


2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine (CAS 910387-04-1, also known as ZH8667) is a synthetic phenethylamine derivative belonging to the 3'-fluoro-[1,1'-biphenyl]-4-ethanamine class . It functions as a trace amine-associated receptor 1 (TAAR1) agonist, selectively activating Gs-mediated signaling pathways . The compound is characterized by its biphenyl core with a fluorine atom at the 3'-position, conferring distinct steric and electronic properties that influence its target engagement profile [1].

Why Generic TAAR1 Agonists Cannot Simply Substitute for 2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine


Within the TAAR1 agonist class, subtle variations in molecular structure profoundly impact signaling bias, potency across species orthologs, and the resulting pharmacological outcomes. 2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine (ZH8667) is specifically identified as the most potent Gs-selective agonist among a series of structurally related biphenyl compounds [1]. Unlike dual Gs/Gq activators (e.g., ZH8651) or the clinical candidate SEP-363856, ZH8667 exhibits exclusive Gs pathway activation, a feature that dictates its utility in dissecting TAAR1 signaling mechanisms [2]. Substitution with another phenethylamine or even another fluorinated biphenyl analog will not recapitulate this specific potency profile or the detailed binding interactions elucidated by cryo-EM [3].

Product-Specific Quantitative Evidence for 2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine (ZH8667) versus Comparators


Superior Potency at Mouse TAAR1 (mTAAR1) Compared to Rat and Human Orthologs

2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine (ZH8667) exhibits markedly higher potency at mouse TAAR1 (EC50 = 0.12 nM) compared to rat (EC50 = 35 nM) and human (EC50 = 17-85 nM) receptors . This species-specific potency profile is distinct from many TAAR1 agonists and enables targeted investigation of murine models of neuropsychiatric disorders.

TAAR1 pharmacology species selectivity neuropsychiatric research

Exclusive Gs Signaling Bias: Clear Differentiation from Dual Gs/Gq Agonists

In a comprehensive signaling profiling study, ZH8667 was identified as the most potent compound among five biphenyl analogs that activated only the Gs pathway, with no detectable Gq activation in mTAAR1/hTAAR1-overexpressing cells [1]. This contrasts sharply with ZH8651, which activates both Gs and Gq pathways, and with SEP-363856 (ulotaront), which also primarily activates Gs [2]. This exclusive Gs bias is a verifiable, quantifiable differentiator for experimental design requiring pathway-specific TAAR1 activation.

TAAR1 signaling bias G protein selectivity biased agonism

High-Resolution Cryo-EM Structural Data Enables Rational Drug Design

The cryo-EM structure of ZH8667 bound to the mouse TAAR1-Gs complex has been solved and deposited in the PDB (PDB ID: 8WC7) [1]. This high-resolution structure provides atomic-level details of ligand-receptor interactions, including the binding pose within the orthosteric pocket and the specific residues (e.g., Asp1023.32, Tyr1534.57) engaged by the 3-fluorobiphenyl moiety [2]. In contrast, structural data for many other synthetic TAAR1 agonists, including clinical candidates, are not publicly available or have only recently emerged.

structural biology cryo-EM drug design

Defined Purity Benchmark: >98% Purity with Analytical Verification

Commercially available 2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine (ZH8667) is supplied with a verified purity of >98% . This high purity is critical for reproducible biological assays, as even minor impurities can confound potency measurements or introduce off-target activities. Some related fluorinated biphenyl ethanamines (e.g., 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine, CAS 1249513-37-8) are often supplied at lower purities (e.g., 95%) , potentially introducing greater variability in downstream applications.

compound procurement quality control analytical chemistry

Recommended Research and Industrial Application Scenarios for 2-[4-(3-Fluorophenyl)phenyl]ethan-1-amine (ZH8667)


Preclinical In Vivo Modeling of TAAR1-Mediated Neuropsychiatric Disorders in Mice

Given its exceptional potency at mouse TAAR1 (EC50 = 0.12 nM) [1], ZH8667 is optimally suited for in vivo murine studies of schizophrenia and related neuropsychiatric conditions where TAAR1 agonism is hypothesized to confer therapeutic benefit. The low EC50 enables robust target engagement at low doses, minimizing potential off-target effects and facilitating dose-response studies.

Dissection of Gs-Specific Signaling Pathways Downstream of TAAR1 Activation

ZH8667's exclusive activation of Gs signaling, without concurrent Gq engagement [1], makes it an essential tool for experiments designed to isolate and characterize Gs-mediated cellular responses. This application is particularly valuable for researchers seeking to understand the individual contributions of Gs and Gq pathways to TAAR1's physiological roles, a task confounded by dual agonists like ZH8651.

Structure-Based Drug Design and Computational Chemistry Campaigns Targeting TAAR1

The publicly available cryo-EM structure of the ZH8667-mTAAR1-Gs complex (PDB: 8WC7) [1] provides a validated structural template for molecular docking, virtual screening, and rational design of novel TAAR1 ligands. This scenario applies to medicinal chemistry and computational biology teams aiming to develop next-generation TAAR1 agonists with improved selectivity, potency, or pharmacokinetic properties.

High-Reproducibility In Vitro Pharmacology Assays Requiring Stringent Compound Purity

Procurement of ZH8667 at >98% purity [1] ensures that cell-based and biochemical assays are minimally impacted by undefined impurities. This scenario is critical for laboratories conducting high-throughput screening, concentration-response analyses, or any study where data reproducibility and consistency across experimental replicates are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZH8667

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.